methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Lipophilicity Membrane permeability Drug-likeness

Research need: A modular chromen-2-ylidene scaffold with defined physicochemical properties for kinase SAR or CNS probe development. This compound (C23H17N3O4, MW 399.4) offers: • Pyridin-2-ylcarbamoyl group for ATP-site hinge binding (vs. inactive phenyl analog) • Low HBD count (1) and XLogP3 (3.9) - CNS MPO-favorable space • Single rotatable bond - reduced conformational entropy for docking • Methyl ester - clean matched pair with carboxylic acid for permeability studies No published bioactivity data; requires broad kinase profiling. Synthetic handle for probe conjugation.

Molecular Formula C23H17N3O4
Molecular Weight 399.4 g/mol
Cat. No. B12266073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Molecular FormulaC23H17N3O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C23H17N3O4/c1-29-23(28)16-8-6-9-17(13-16)25-22-18(14-15-7-2-3-10-19(15)30-22)21(27)26-20-11-4-5-12-24-20/h2-14H,1H3,(H,24,26,27)
InChIKeyHUUXPOPHORJUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


Methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (C23H17N3O4, MW 399.4 g/mol) is a synthetic chromen-2-ylidene derivative that incorporates a pyridin-2-ylcarbamoyl moiety at the 3-position and a 3-(methoxycarbonyl)phenylimino substituent at the 2-position . The compound belongs to the broader class of 2H-chromen-2-ylidene amino benzoates, a scaffold that has attracted research interest for its modular architecture enabling systematic variation of the carbamoyl substituent, the benzoate ester, and chromene core substitutions [1]. Critically, this specific compound bears no published bioactivity data in ChEMBL or peer-reviewed literature as of the latest database releases, and the ZINC database explicitly records no known activity or publication record for this substance [1]. Its differentiation from close-in-class analogs therefore rests on quantifiable physicochemical and structural features that govern molecular recognition, membrane permeability, and synthetic tractability, rather than on empirically demonstrated biological superiority.

Scaffold for kinase inhibitor probe design with pyridine hinge-binding potential
CNS MPO-favorable property space: HBD 1, moderate lipophilicity, low conformational flexibility
Minimal methyl ester for SAR studies and latent conjugation handle
Computationally tractable for docking with restricted conformational space

Why Generic Substitution Is Not Interchangeable


The chromen-2-ylidene amino benzoate scaffold contains three independently modifiable structural loci—the carbamoyl substituent (R1), the benzoate ester (R2), and the chromene core substitution pattern—each of which exerts quantifiable influence on lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Replacing the pyridin-2-ylcarbamoyl group with a phenylcarbamoyl group eliminates the pyridine nitrogen, removing an H-bond acceptor site and altering the compound's metal-coordination potential, while changing the methyl ester to an ethyl ester increases molecular weight and logP . A 7-hydroxy substitution on the chromene core introduces an additional hydrogen-bond donor and raises tPSA, directly impacting permeability and solubility [1]. These structural variations translate into measurable differences in XLogP3, hydrogen-bond donor/acceptor counts, rotatable bond numbers, and tPSA that preclude generic interchangeability in any assay requiring defined physicochemical input parameters. The quantitative differentiation evidence below establishes the specific dimensions along which this compound differs from its closest purchasable analogs, enabling evidence-based selection for research applications where these property differences are functionally consequential.

Carbamoyl substituent variation

Replacing pyridin-2-yl with phenyl removes an H-bond acceptor and metal-coordination site, altering target engagement potential.

Ester modification

Changing methyl ester to ethyl increases molecular weight and logP, shifting lipophilicity and ligand efficiency metrics.

Chromene core substitution

Adding 7-hydroxy introduces an H-bond donor, raising tPSA and altering permeability and solubility profiles.

Quantitative Differentiation Versus Closest Analogs


Lipophilicity Advantage Over Carboxylic Acid Analog

The target compound exhibits a computed XLogP3 of 3.9, compared to 3.2 for the closest carboxylic acid analog 4-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoic acid (PubChem CID 136229864), representing a ΔXLogP3 of +0.7 log units [1]. This 0.7 log unit difference corresponds to an approximately 5-fold higher partition coefficient for the methyl ester, placing it within the optimal lipophilicity range (XLogP3 1–4) for passive membrane permeability while the carboxylic acid analog falls closer to the lower boundary, where permeability may be compromised . The ZINC database independently records a logP of 2.497 for the target compound using an alternative calculation method, confirming moderate lipophilicity [2]. The higher XLogP3 of the methyl ester is directly attributable to the methyl ester moiety masking the polar carboxylate, which in the acid analog exists as a free COOH group contributing additional polarity and hydrogen-bonding capacity.

Lipophilicity (XLogP3)
Reported
Target: XLogP3 3.9 Carboxylic acid analog: 3.2
Δ +0.7 (~5× higher partition)
May support higher membrane permeability in cell-based assays.
Computed values; ZINC reports logP 2.497 (alternative algorithm).
Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Reduced Hydrogen-Bond Donor Count

The target compound possesses only one hydrogen-bond donor (the carbamoyl NH), versus two HBDs for the 7-hydroxy analog (carbamoyl NH + phenolic OH) and three HBDs for the 4-carboxylic acid analog (carbamoyl NH + phenolic OH + COOH) [1]. This reduced HBD count of 1 places the target compound below the commonly cited threshold of HBD ≤ 3 for oral bioavailability and HBD ≤ 1 for favorable CNS penetration, as per the rule-of-five and CNS MPO desirability criteria . The ZINC database records the target compound with 0 HBD at physiological pH (net charge 0), indicating that the single carbamoyl NH does not readily ionize, further distinguishing it from the carboxylic acid analog which bears an ionizable COOH [2]. The ethyl ester analog (C24H19N3O4, MW 413.43) shares the same HBD count of 1 but carries a higher molecular weight and larger ester moiety .

H-Bond Donor Count
Reported
1 HBD (carbamoyl NH)
May support CNS penetration screening context.
ZINC HBD 0 at neutral pH; computed values.
Hydrogen bonding CNS penetration Blood-brain barrier Physicochemical property

Minimal Rotatable Bonds and Binding Entropy

The target compound features only one rotatable bond (the methyl ester C–O bond), compared to four rotatable bonds in the 4-carboxylic acid analog (the C–N bond to the benzoic acid, the C–CO2H bond, and two additional bonds from the 7-OH and acid orientation) [1]. Each freely rotatable bond imposes an entropic penalty of approximately 0.7–1.2 kcal/mol upon binding to a protein target, meaning the carboxylic acid analog may incur up to ~2–3 kcal/mol greater entropic cost compared to the target compound . The ZINC database confirms 1 rotatable bond and measures apolar desolvation at 9.11 kcal/mol and polar desolvation at -24.42 kcal/mol, suggesting that the compound's restricted flexibility contributes to a favorable desolvation profile upon binding [2]. This relative rigidity may translate into improved ligand efficiency (binding affinity per heavy atom) if the compound's pre-organized conformation matches the target binding site geometry.

Rotatable Bonds
Reported
1 rotatable bond
May lower conformational entropy penalty upon target binding.
vs. 4 rotatable bonds for carboxylic acid analog; ZINC confirms 1.
Conformational flexibility Binding entropy Ligand efficiency Physicochemical property

Pyridinyl Nitrogen for Metal Coordination and Hinge Binding

The target compound incorporates a pyridin-2-ylcarbamoyl moiety that provides a pyridine nitrogen capable of serving as an H-bond acceptor and as a metal-chelating ligand for metalloenzyme active sites. The closest phenyl analog, methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS 1327183-58-3, C24H18N2O4, MW 398.41), replaces this pyridine with a phenyl ring, eliminating the nitrogen lone pair and its associated metal-coordination and H-bond acceptor functionality . This structural distinction is particularly consequential for kinase inhibitor design, where the pyridine nitrogen frequently engages the kinase hinge region via H-bonding to backbone NH or via coordination to active-site magnesium ions in the ATP-binding pocket [1]. The ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate analog (C24H18BrN3O4, MW 492.33) retains the pyridine nitrogen but introduces a heavy bromine atom at the 6-position of the chromene, substantially increasing molecular weight and altering electronic properties . The target compound's combination of pyridinyl nitrogen, absence of core halogenation, and methyl ester represents a distinct physicochemical profile within this analog series.

Metal Coordination Site
Class-level
Pyridin-2-yl N present Phenyl analog: absent
HBA count differential +2
Supports kinase inhibitor design consideration; no experimental binding data.
Inferred from patent WO2021202964A1; requires selectivity profiling.
Metal coordination Kinase hinge binding Structure-activity relationship Ligand design

Molecular Weight and Lead-Likeness Advantage

The target compound (MW 399.4 g/mol) is approximately 14 Da lighter than its direct ethyl ester analog ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (C24H19N3O4, MW 413.43 g/mol) . While both compounds lie within the rule-of-five MW cutoff of 500 Da, the 14 Da difference represents a meaningful optimization in the context of lead-likeness, where MW ≤ 350–400 is favored. The ZINC database reports a fraction sp³ of 0.26 for the target compound, indicating a predominantly planar aromatic scaffold with limited saturated carbon content [1]. The methyl ester's lower MW, combined with its XLogP3 of 3.9 and tPSA of 82 Ų, yields a calculated ligand efficiency baseline (LE ≈ 0.30–0.35 assuming a hypothetical IC50 of 1–10 μM) that would be inherently higher than the ethyl ester for any given potency level, simply by virtue of the reduced heavy atom count. This principle extends to the 5-methylpyridinyl analog (C24H19N3O4, MW 413.43), which adds a methyl group to the pyridine ring, increasing MW without necessarily improving target complementarity .

Molecular Weight
Reported
399.4 Da
Lower MW may improve ligand efficiency vs. ethyl ester (413.4 Da).
Fraction sp³ 0.26; lead-likeness consideration.
Lead-likeness Fragment-based drug discovery Molecular weight optimization Physicochemical property

Research and Early Discovery Applications


Kinase Inhibitor Probe with CNS-Favorable Physicochemistry

The target compound is the preferred choice over the phenylcarbamoyl analog when the research objective requires a pyridine nitrogen for ATP-binding site hinge interactions, as documented in the chromenone PI3K inhibitor patent family where pyridine-containing scaffolds demonstrate kinase engagement . Its low HBD count of 1 and XLogP3 of 3.9 place it within CNS MPO-favorable property space, making it the appropriate selection over the 7-hydroxy analog (HBD = 2) or carboxylic acid analog (HBD = 3) when blood-brain barrier penetration is a desired attribute for neuro-oncology or neurodegenerative disease targets [1]. The single rotatable bond further favors binding entropy relative to the more flexible carboxylic acid analog (nRotB = 4), potentially improving the probability of obtaining tractable structure-activity relationships in hit-to-lead campaigns [2]. Users should note that no kinase selectivity or cellular activity data are currently available for this specific compound, and its use should be accompanied by broad kinase profiling to establish selectivity fingerprints.

Control Compound for Ester vs. Carboxylic Acid SAR

Because the methyl ester and its corresponding carboxylic acid analog differ by a defined set of physicochemical parameters (ΔXLogP3 = +0.7, ΔHBD = -2, ΔnRotB = -3), the target compound serves as an ideal matched molecular pair for SAR studies designed to isolate the contribution of ester masking to cellular permeability, target engagement, or metabolic stability [1]. Unlike the ethyl ester analog, which introduces an additional methylene unit that convolutes interpretation, the methyl ester represents the minimal ester modification of the carboxylic acid scaffold. This makes it the cleanest comparator for determining whether esterification alone drives phenotypic or biochemical readout differences, provided that intracellular ester hydrolysis is independently monitored.

Computational Docking Leveraging Conformational Restriction

The compound's single rotatable bond and predominantly planar chromen-2-ylidene core make it computationally tractable for docking studies, with a relatively small conformational search space compared to the carboxylic acid analog (4 rotatable bonds) . The ZINC database provides pre-computed 3D representations at neutral pH, facilitating immediate deployment in virtual screening workflows [1]. The apolar desolvation energy (9.11 kcal/mol) and polar desolvation energy (-24.42 kcal/mol) computed by ZINC can be incorporated into rescoring functions to improve pose prediction accuracy [1]. Researchers should exercise caution given the absence of experimental binding data to validate docking poses; orthogonal validation via molecular dynamics simulation with explicit solvent is recommended.

Chemical Biology Tool with Latent Conjugation Handle

The methyl benzoate ester provides a latent functional handle for hydrolysis to the free carboxylic acid, which can subsequently be coupled to fluorophores, biotin, or solid supports via amide bond formation . This synthetic versatility, combined with the compound's favorable MW of 399.4 g/mol, positions it as a scaffold for generating chemical probes where the chromen-2-ylidene core serves as a fluorophore or chromophore. The structurally similar 3-(pyridin-2-yl)-2H-chromen-2-one derivatives have established precedent as fluorescent probes in biochemical assays ; the target compound extends this capability by incorporating an additional imino-benzoate arm that can modulate photophysical properties while providing a conjugation site.

Application
Selection Property
Validation Focus
Kinase inhibitor probe design with CNS-penetrant properties
Pyridinyl hinge-binding potential, low HBD count
Kinase selectivity profiling and BBB penetration assay
Ester–carboxylic acid SAR comparator pair
Minimal methyl ester modification
Cellular permeability and ester hydrolysis monitoring
Computational docking with restricted conformational space
Single rotatable bond, planar core
Docking pose validation via molecular dynamics
Chemical biology probe with latent conjugation handle
Methyl ester as hydrolysable functional group
Probe functionalization and photophysical characterization
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